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Compound of Interest

Compound Name: (R)-O-Anisyl phenyl sulfoxide

CAS No.: 60301-04-4; 91902-74-8

Cat. No.: B2622516 Get Quote

In the absence of direct data for o-anisyl phenyl sulfoxide, an analysis of closely related

structures provides valuable insights into the expected bond lengths, angles, and potential

intermolecular interactions. Key comparators include methyl phenyl sulfoxide and various

substituted diaryl sulfoxides.

The central C-S-O-C core of aryl sulfoxides dictates their chemical and physical properties. The

stereoelectronic influence of the substituents on the aromatic rings can significantly impact the

conformation of the molecule in the solid state. For o-anisyl phenyl sulfoxide, the presence of

the ortho-methoxy group is anticipated to induce specific steric and electronic effects,

influencing the torsion angles around the S-C(aryl) bonds and potentially participating in

intramolecular hydrogen bonding or other non-covalent interactions.
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Compound
S=O Bond
Length (Å)

C-S-C Bond
Angle (°)

S-C(aryl)
Bond
Lengths (Å)

Key Torsion
Angles (°)

CSD
Refcode

Methyl

Phenyl

Sulfoxide

1.492 97.4

1.795 (S-

Cph), 1.799

(S-Cme)

C-S-C-C:

85.3
MESUOX01

Diphenyl

Sulfoxide
1.485 97.3 1.791, 1.803

C-S-C-C:

76.9, 88.4
DPSOFX01

(4-

methylphenyl

) phenyl

sulfoxide

1.488 97.1 1.793, 1.800
C-S-C-C:

79.2, 85.1
FUYQIV

Data sourced from the Cambridge Structural Database (CSD). The values presented are

representative and may vary slightly between different crystallographic studies.

The data from these related structures suggest that the S=O bond length in o-anisyl phenyl

sulfoxide is expected to be approximately 1.49 Å. The C-S-C bond angle will likely be in the

range of 97-98°. The most significant structural question pertains to the conformation of the o-

methoxy group relative to the sulfoxide moiety, which can only be definitively answered through

experimental structure determination.

Experimental Workflow for Crystal Structure
Determination
The following protocol outlines a robust methodology for obtaining high-quality single crystals

of o-anisyl phenyl sulfoxide and determining its crystal structure via X-ray diffraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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